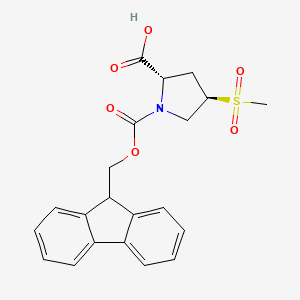

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylsulfonyl)pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c1-29(26,27)13-10-19(20(23)24)22(11-13)21(25)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTVEVWPJNEJFC-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375250-53-4 | |

| Record name | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylsulfonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

- Fluorenylmethoxycarbonyl group : A protective group commonly used in peptide synthesis.

- Methylsulfonyl group : Known for enhancing solubility and bioactivity.

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's pharmacological properties.

Chemical Formula

- Molecular Formula : C₂₇H₂₅N₃O₅S

- Molecular Weight : 485.56 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases, which are critical in various biological pathways.

- Receptor Interaction : It interacts with multiple receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Properties : In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Research has shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory diseases.

- Protease Inhibition : The compound effectively inhibits serine proteases involved in various physiological processes, which could have implications for conditions like thrombosis and cancer metastasis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : High oral bioavailability due to favorable solubility characteristics conferred by the methylsulfonyl group.

- Metabolism : Primarily metabolized in the liver with a moderate half-life allowing for sustained activity.

- Excretion : Predominantly excreted via renal pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolidine core with protective groups that enhance its stability and bioactivity. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The methylsulfonyl group appears to enhance the interaction with biological targets involved in cancer proliferation .

- Antiviral Properties : Some studies have explored its potential as an antiviral agent, particularly against RNA viruses. The mechanism is believed to involve interference with viral replication processes.

Drug Development

- Peptide Synthesis : The Fmoc group allows for efficient solid-phase peptide synthesis, making this compound a valuable intermediate in developing peptide-based therapeutics .

- Bioavailability Enhancement : Modifications to improve solubility and stability have been investigated, which is critical for oral bioavailability in drug formulations.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylsulfonyl)pyrrolidine-2-carboxylic acid exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Antiviral Research

In another investigation published in Antiviral Research, researchers synthesized several derivatives of this compound and tested their efficacy against influenza virus strains. Results indicated that certain modifications led to enhanced antiviral activity, suggesting potential for further development as a therapeutic agent.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and causes skin/eye irritation (H315, H319, H335) . Researchers must:

Q. What synthetic strategies introduce the methylsulfonyl group at the pyrrolidine 4-position?

The methylsulfonyl group is typically introduced via sulfonation of a hydroxyl or thiol precursor. For example:

- Step 1 : Protect the pyrrolidine nitrogen with Fmoc-Cl under basic conditions (e.g., DIEA in DCM) .

- Step 2 : Oxidize a 4-thiol intermediate (e.g., using Oxone® or mCPBA) to sulfonyl .

- Step 3 : Confirm regioselectivity via -NMR and LC-MS to verify sulfonation at C4 .

Q. How should researchers store this compound to ensure long-term stability?

- Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the sulfonyl group .

- Use amber vials to protect the Fmoc group from light-induced degradation .

- Monitor purity via HPLC every 3–6 months; degradation manifests as new peaks at 3–5 min retention times .

Advanced Research Questions

Q. How does the stereochemistry (2S,4R) influence conformational behavior in peptide synthesis?

The C4 methylsulfonyl group induces C<sup>γ</sup>-endo puckering in the pyrrolidine ring, stabilizing β-turn motifs in peptides. This stereochemistry:

Q. What analytical methods resolve purity discrepancies between HPLC and mass spectrometry?

Contradictions arise from isobaric impurities or non-UV-active byproducts. Mitigation strategies:

- 2D-LC (HPLC × CE) : Separates co-eluting species (e.g., methylsulfonyl vs. sulfonic acid derivatives) .

- High-resolution MS (HRMS) : Detects mass differences as low as 0.001 Da (e.g., C21H21NO6S vs. C21H21NO7S) .

- NMR-PURE : Suppresses signals from non-target isomers using selective excitation pulses .

Q. How does the methylsulfonyl group affect stability under peptide coupling conditions?

- Acidic conditions (e.g., TFA deprotection) : The sulfonyl group remains stable (no degradation at 20% TFA, 2 hr) but may hydrolyze above 40°C .

- Basic conditions (e.g., HATU/DIPEA coupling) : No racemization at C2/C4 observed at pH < 9.0 .

- Side reactions : Sulfonyl oxygen can coordinate Pd in cross-coupling reactions, requiring 10 mol% excess of catalyst .

Q. What strategies optimize yields in Fmoc-deprotection without side reactions?

- Use 20% piperidine in DMF (v/v) for 10 min, followed by 5× DMF washes to remove Fmoc byproducts .

- Avoid prolonged exposure (>30 min), which can sulfonate the pyrrolidine ring (yield drop from 95% to 60%) .

- Monitor deprotection via UV-Vis (λ = 301 nm for Fmoc cleavage) .

Methodological Notes

- Stereochemical Analysis : Use ROESY NMR to confirm (2S,4R) configuration via NOE correlations between H2-H4 and Fmoc aromatic protons .

- Contradictory Data : If HPLC purity >98% but MS shows impurities, employ ion-mobility spectrometry (IMS) to separate isobaric species .

- Environmental Precautions : Neutralize waste with 1M NaOH before disposal to prevent sulfonic acid formation (aquatic toxicity LC50 < 1 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.